![molecular formula C8H10FNO2S B2891249 2-Fluoro-4-(methylsulfonylmethyl)aniline CAS No. 1525122-54-6](/img/structure/B2891249.png)
2-Fluoro-4-(methylsulfonylmethyl)aniline
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Overview
Description
Synthesis Analysis
The synthesis of “2-Fluoro-4-(methylsulfonylmethyl)aniline” involves the use of 2-fluoro-4-iodoaniline (206.8g,872.3mmol) in DMSO (1.1L), copper (II) trifluoromethanesulfonate-benzene complex (30.74g,61.1mmol), sodium methanesulfonate (106.9g,1.047mol) and N,N-dimethylethylenediamine (13.2mL,122mmol). The reaction vessel is then placed in an oil bath preheated to 120 °c and stirred overnight .Molecular Structure Analysis
The molecular formula of “2-Fluoro-4-(methylsulfonylmethyl)aniline” is C7H8FNO2S . The molar mass is 189.21 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-(methylsulfonylmethyl)aniline” are as follows :Scientific Research Applications
Palladium- and Nickel-Catalyzed Amination
This study highlights the utility of palladium and nickel catalysts in the amination of aryl fluorosulfonates, demonstrating the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in facilitating complex reactions that form new C–N bonds. Such processes are pivotal in the development of pharmaceuticals and advanced materials (Hanley et al., 2016).
Electrochemical Synthesis in Polymer Science
The electrochemical formation of self-doped sulfonated polyaniline in a solution containing anhydrous fluorosulfonic acid highlights the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in polymer science. This research provides insights into the development of conductive polymers with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).
Fluorination Techniques in Organic Synthesis
Research on the oxidative fluorination of N-arylsulfonamides showcases the application of 2-Fluoro-4-(methylsulfonylmethyl)aniline in introducing fluorine atoms into organic molecules. This method is crucial for the synthesis of fluorinated compounds, which are important in medicinal chemistry and agricultural chemistry due to their enhanced bioactivity and stability (Buckingham et al., 2015).
Anion Exchange Polymer Electrolytes
The synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via activated fluorophenyl-amine reaction represents an important application in energy storage technologies. This research underscores the role of 2-Fluoro-4-(methylsulfonylmethyl)aniline in the development of advanced materials for batteries and fuel cells (Kim, Labouriau, Guiver, & Kim, 2011).
Safety and Hazards
“2-Fluoro-4-(methylsulfonylmethyl)aniline” is classified as an irritant . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
“2-Fluoro-4-(methylsulfonylmethyl)aniline” can be used as intermediates in organic synthesis and pharmaceutical intermediates, mainly used in laboratory research and development process and chemical production process . Its future directions would likely involve further exploration of these applications.
properties
IUPAC Name |
2-fluoro-4-(methylsulfonylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRKAKVSZOXCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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